2-Amino-6-(difluoromethoxy)isonicotinonitrile
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Overview
Description
2-Amino-6-(difluoromethoxy)isonicotinonitrile is a chemical compound with the molecular formula C7H5F2N3O It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a difluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-amino-6-hydroxyisonicotinonitrile is reacted with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(difluoromethoxy)isonicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the difluoromethoxy group.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
2-Amino-6-(difluoromethoxy)isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(difluoromethoxy)isonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The difluoromethoxy group can enhance the compound’s binding affinity to its target by forming additional hydrogen bonds or hydrophobic interactions . The amino group can participate in various interactions, such as hydrogen bonding, which can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-Amino-6-fluorobenzonitrile: Used as a precursor for synthesizing quinazolines and other heterocycles.
Uniqueness
2-Amino-6-(difluoromethoxy)isonicotinonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C7H5F2N3O |
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Molecular Weight |
185.13 g/mol |
IUPAC Name |
2-amino-6-(difluoromethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)13-6-2-4(3-10)1-5(11)12-6/h1-2,7H,(H2,11,12) |
InChI Key |
WDFXXXUFWVKYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)OC(F)F)C#N |
Origin of Product |
United States |
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